

Application Notes and Protocols: Synthesis of Unsymmetrically 1,3-Disubstituted BCP Derivatives

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Compound of Interest

Compound Name: *Dimethyl bicyclo[1.1.1]pentane-1,3-dicarboxylate*

Cat. No.: *B1355444*

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Introduction

Bicyclo[1.1.1]pentanes (BCPs) have emerged as crucial scaffolds in modern drug discovery, serving as sp^3 -rich bioisosteres for commonly used motifs such as para-substituted phenyl rings, tert-butyl groups, and internal alkynes.[1][2][3] The incorporation of BCPs into drug candidates often leads to improved physicochemical properties, including enhanced aqueous solubility, greater metabolic stability, and better membrane permeability.[3] The synthesis of unsymmetrically 1,3-disubstituted BCP derivatives is of particular interest as it allows for the precise tuning of a molecule's properties and biological activity. This document provides detailed application notes and protocols for key methodologies in the synthesis of these valuable compounds.

Key Methodologies and Data Presentation

Several innovative methods have been developed for the synthesis of unsymmetrically 1,3-disubstituted BCP derivatives, with a strong focus on radical-mediated transformations of [1.1.1]propellane. Notable among these are nickel/photoredox dual catalysis, radical carboamination, and asymmetric approaches to introduce chirality.

Table 1: Nickel/Photoredox-Catalyzed Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones

This single-step, multi-component approach provides a versatile route to disubstituted BCP ketones.[1][4][5] The reaction generally proceeds with good yields and tolerates a wide range of functional groups.

Entry	Acyl Chloride	Alkyltrifluoroborate	Product	Yield (%)
1	Benzoyl chloride	Potassium (1-methylcyclohexan-1-yl)trifluoroborate	3-(1-Methylcyclohexyl)-1-phenylbicyclo[1.1.1]pentan-1-yl)methanone	75
2	4-Methoxybenzoyl chloride	Potassium (1-methylcyclohexan-1-yl)trifluoroborate	(3-(1-Methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)(4-methoxyphenyl)methanone	68
3	4-(Trifluoromethyl)benzoyl chloride	Potassium (1-methylcyclohexan-1-yl)trifluoroborate	(3-(1-Methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)(4-(trifluoromethyl)phenyl)methanone	55
4	Thiophene-2-carbonyl chloride	Potassium (1-methylcyclohexan-1-yl)trifluoroborate	(3-(1-Methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)(thiophen-2-yl)methanone	62
5	Cyclohexanecarbonyl chloride	Potassium (1-methylcyclohexan-1-yl)trifluoroborate	Cyclohexyl(3-(1-methylcyclohexyl)bicyclo[1.1.1]pentan-1-yl)methanone	81

Table 2: Radical Multicomponent Carboamination of [1.1.1]Propellane

This method allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentan-1-amine derivatives through a one-pot radical process.^{[3][6]}

Entry	Radical Precursor	Product	Yield (%)
1	Methyl 2-hydrazinecarboxylate	Methyl (3-(di(tert-butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)carboxylate	72
2	Phenylhydrazine	N-(3-phenylbicyclo[1.1.1]pentan-1-yl)-di-tert-butyl azodicarboxylate	65
3	1-Adamantane hydrazine	N-(3-(adamantan-1-yl)bicyclo[1.1.1]pentan-1-yl)-di-tert-butyl azodicarboxylate	58

Table 3: Asymmetric Synthesis of α -Chiral BCPs

The development of asymmetric methods to synthesize BCPs with adjacent stereocenters is a significant advancement, providing access to novel chiral building blocks.^{[2][7]}

Entry	Aldehyde	Product	Yield (%)	Enantiomeric Excess (%)
1	Benzaldehyde	(R)-phenyl(3-phenylbicyclo[1.1.1]pentan-1-yl)methanol	85	95
2	4-Chlorobenzaldehyde	(R)-(4-chlorophenyl)(3-(4-chlorophenyl)bicyclo[1.1.1]pentan-1-yl)methanol	78	92
3	2-Naphthaldehyde	(R)-(naphthalen-2-yl)(3-(naphthalen-2-yl)bicyclo[1.1.1]pentan-1-yl)methanol	81	96

Experimental Protocols

Protocol 1: General Procedure for the Nickel/Photoredox-Catalyzed Synthesis of Unsymmetrical 1,3-Disubstituted BCP Ketones

This protocol is adapted from the work of Molander and coworkers.[\[1\]](#)[\[4\]](#)

Materials:

- Acyl chloride (1.0 equiv.)
- Potassium alkyltrifluoroborate (1.5 equiv.)
- [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (photocatalyst, 1-2 mol%)

- NiBr₂-diglyme (nickel catalyst, 10 mol%)
- 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy) (ligand, 12 mol%)
- Cs₂CO₃ (base, 1.5 equiv.)
- [1.1.1]Propellane solution in toluene (3.0 equiv.)
- Anhydrous 1,2-dimethoxyethane (DME)

Procedure:

- To an oven-dried 4 mL vial equipped with a magnetic stir bar, add the acyl chloride, potassium alkyltrifluoroborate, photocatalyst, nickel catalyst, ligand, and Cs₂CO₃.
- Evacuate and backfill the vial with argon three times.
- Add anhydrous DME (to achieve a final concentration of 0.1 M with respect to the acyl chloride).
- Add the [1.1.1]propellane solution via syringe.
- Place the vial approximately 5 cm from a 34 W blue LED lamp and stir at room temperature for 16-24 hours.
- Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
- Concentrate the filtrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired 1,3-disubstituted BCP ketone.

Protocol 2: General Procedure for the Radical Multicomponent Carboamination of [1.1.1]Propellane

This protocol is based on the method developed by Uchiyama and coworkers.^{[3][6]}

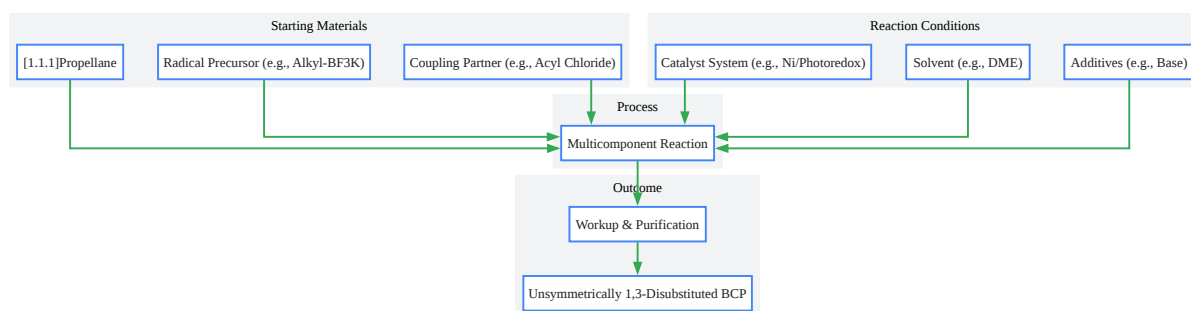
Materials:

- Hydrazine derivative (radical precursor, 2.0 equiv.)
- Di-tert-butyl azodicarboxylate (DBAD) (radical acceptor, 2.0 equiv.)
- Fe(Pc) (iron(II) phthalocyanine) (catalyst, 10 mol%)
- tert-Butyl hydroperoxide (TBHP) (oxidant, 2.0 equiv.)
- Cs₂CO₃ (additive, 2.0 equiv.)
- [1.1.1]Propellane solution in pentane (1.0 equiv.)
- Anhydrous acetonitrile

Procedure:

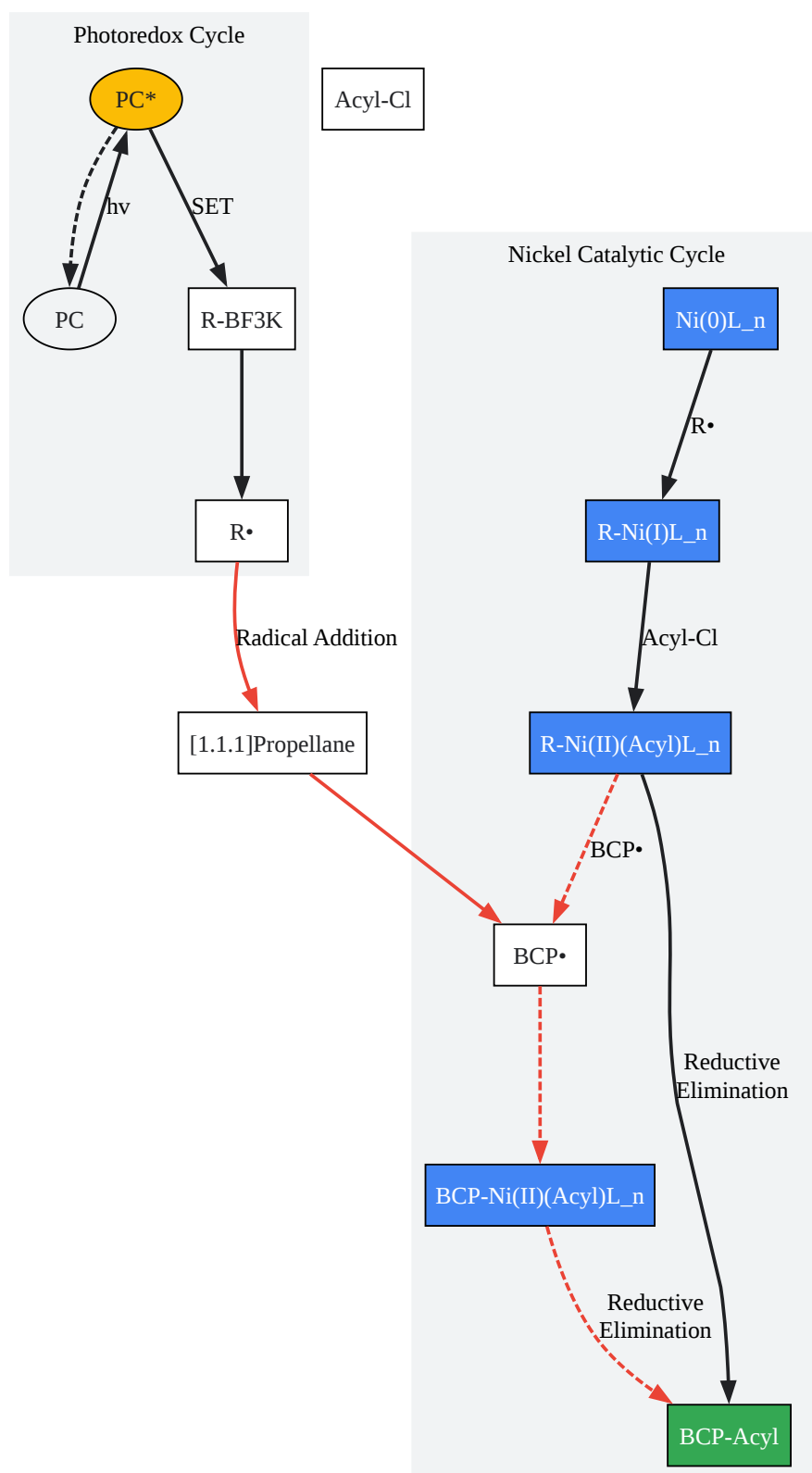
- To a reaction vessel, add the hydrazine derivative, DBAD, Fe(Pc), and Cs₂CO₃.
- Evacuate and backfill the vessel with argon.
- Add anhydrous acetonitrile.
- Cool the mixture to -20 °C.
- Add the [1.1.1]propellane solution dropwise, followed by the addition of TBHP.
- Stir the reaction mixture at -20 °C for the specified time (typically 1-3 hours).
- Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.
- Extract the mixture with ethyl acetate.
- Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations



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Caption: General workflow for the synthesis of unsymmetrically 1,3-disubstituted BCPs.



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